N-(3-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide
Description
N-(3-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is a structurally complex molecule featuring:
- A 3-chlorophenyl group attached to a sulfonamide nitrogen.
- A methyl group on the sulfonamide nitrogen, enhancing steric and electronic properties.
- A thiophene ring substituted at the 2-position with a 1,2,4-oxadiazole moiety.
- A 3-(trifluoromethyl)phenyl substituent on the oxadiazole ring, introducing strong electron-withdrawing effects.
This compound belongs to a class of sulfonamide derivatives integrated with heterocyclic systems (thiophene, oxadiazole), which are common in pharmaceuticals and agrochemicals due to their metabolic stability and target-binding capabilities.
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-methyl-2-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N3O3S2/c1-27(15-7-3-6-14(21)11-15)32(28,29)16-8-9-31-17(16)19-25-18(26-30-19)12-4-2-5-13(10-12)20(22,23)24/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWXNOKOKKOSRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, particularly focusing on its anticancer properties and other therapeutic applications. The compound contains a thiophene ring, a trifluoromethyl group, and an oxadiazole moiety, which contribute to its diverse biological effects.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C21H22ClF3N2O3S
- Molecular Weight : 474.9 g/mol
- IUPAC Name : this compound
Structural Features
The unique arrangement of functional groups in this compound is believed to be responsible for its biological activity. The presence of the oxadiazole ring is particularly noteworthy, as derivatives of this structure have been reported to exhibit a wide range of biological activities.
Anticancer Activity
Research has indicated that compounds containing the oxadiazole moiety often demonstrate significant anticancer properties. A study highlighted the activity of various oxadiazole derivatives against different cancer cell lines. For instance, one derivative exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including colon and lung cancers .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis has shown that:
- The electron-withdrawing trifluoromethyl group enhances the potency of the compound.
- The sulfonamide group is crucial for biological activity, often contributing to improved solubility and bioavailability.
Other Biological Activities
Apart from anticancer effects, compounds similar to this compound have been studied for their:
- Antimicrobial properties : Some derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Antioxidant activity : Oxadiazole-containing compounds have been noted for their ability to scavenge free radicals.
Case Study 1: Anticancer Efficacy
In a recent study published in Pharmaceutical Research, researchers synthesized a series of oxadiazole derivatives and tested their anticancer efficacy using MTT assays. The results indicated that certain modifications to the oxadiazole structure significantly enhanced cytotoxicity against various cancer cell lines .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial potential of thiophene-based sulfonamides. The study demonstrated that specific substitutions on the thiophene ring led to increased antibacterial activity against resistant strains of bacteria .
Biological Activity Summary Table
| Property | Value/Description |
|---|---|
| Molecular Weight | 474.9 g/mol |
| Anticancer IC50 | ~92.4 µM (varies by derivative) |
| Antimicrobial Activity | Effective against Gram-positive/negative bacteria |
| Antioxidant Potential | Notable free radical scavenging ability |
Structure-Activity Relationship Insights
| Functional Group | Effect on Activity |
|---|---|
| Trifluoromethyl | Increases potency |
| Sulfonamide | Enhances solubility and bioavailability |
| Oxadiazole | Critical for anticancer activity |
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various therapeutic areas:
Anticancer Activity :
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HT-29 (colon cancer)
These effects are attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression through mechanisms such as the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .
Mechanistic Insights :
Research indicates that the compound may inhibit specific kinases involved in critical signaling pathways for cancer progression. This inhibition is linked to the structural characteristics imparted by the trifluoromethyl and chlorophenyl groups.
Antimicrobial Properties
The sulfonamide group is known for its antibacterial properties. Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains, potentially making it useful in developing new antibiotics. Further research is needed to explore its full spectrum of antimicrobial activity.
Material Science
Due to its unique electronic properties, this compound may find applications in material science, particularly in developing organic semiconductors and sensors. The presence of fluorine atoms enhances its stability and performance in electronic applications.
Study 1: Anticancer Efficacy
A detailed investigation into a series of oxadiazole derivatives, including this compound, revealed potent anticancer activity against MCF-7 and HT-29 cell lines. The study demonstrated a dose-dependent response with significant induction of apoptosis through mitochondrial pathways .
Study 2: Mechanistic Analysis
Another study focused on the biochemical pathways affected by this compound. It was found to inhibit specific kinases crucial for cancer cell signaling, providing insights into its potential as a targeted therapy in oncology.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Heterocyclic Core Variations
- Oxadiazole vs. Thiadiazole vs. oxygen atom differences). Thiadiazoles are more polarizable but less stable under acidic conditions. Triazole derivatives (e.g., ) exhibit superior metabolic stability due to resistance to enzymatic cleavage, making them favorable for systemic agrochemicals .
Substituent Effects
- Trifluoromethyl (CF₃) vs. SMe groups may confer redox activity, which could be advantageous in pro-pesticide activation .
- Chlorophenyl vs. Methoxyphenyl :
Sulfonamide Linkage
- The sulfonamide group in the target compound and provides strong hydrogen-bond acceptor/donor properties, critical for enzyme inhibition (e.g., carbonic anhydrase or proteases). In contrast, acetamide () or carboxamide () linkages offer less acidity and reduced binding versatility.
Research Findings and Hypotheses
- For example, cyprofuram () is a commercial fungicide, and triazole derivatives () are widely used in agriculture.
- Physicochemical Properties : The trifluoromethyl group likely improves the target’s logP (lipophilicity) compared to methoxy or methylsulfanyl analogs, enhancing soil adsorption and rainfastness in agrochemical applications .
- Synthetic Feasibility : The oxadiazole-thiophene scaffold in the target compound may require multi-step synthesis, similar to procedures described for acetamide derivatives in .
Q & A
Q. What are the recommended multi-step synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves cyclization reactions to form the 1,2,4-oxadiazole core, followed by sulfonamide coupling. Key steps include:
- Oxadiazole Formation : Reacting a nitrile derivative with hydroxylamine under reflux in ethanol/water (80°C, 12–24 hours) to form the oxadiazole ring .
- Thiophene Functionalization : Introducing the sulfonamide group via nucleophilic substitution, requiring anhydrous conditions (e.g., DMF, 60°C) and catalysts like triethylamine .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) to achieve >95% purity . Optimization requires adjusting solvent polarity, reaction time, and stoichiometry to minimize side products like unreacted nitriles or over-oxidized intermediates.
Q. Which spectroscopic and chromatographic techniques are critical for structural validation?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethylphenyl at oxadiazole C3, chlorophenyl at sulfonamide N) .
- HPLC-MS : Confirms molecular weight (e.g., [M+H]+ peak at m/z ~503) and detects trace impurities .
- FT-IR : Validates sulfonamide (S=O stretch at ~1150–1250 cm⁻¹) and oxadiazole (C=N stretch at ~1600 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved, particularly regarding its efficacy as a kinase inhibitor?
Discrepancies often arise from:
- Assay Conditions : Variations in ATP concentration (e.g., 10 µM vs. 100 µM) alter IC₅₀ values. Standardize using a radiometric kinase assay .
- Substituent Effects : The 3-trifluoromethylphenyl group enhances hydrophobic binding, but steric clashes may reduce activity in bulkier kinases. Compare analogs with methyl/fluoro substituents .
- Cellular vs. Enzymatic Assays : Low cell permeability due to the sulfonamide’s polarity can mask in vitro activity. Use logP adjustments (e.g., methyl groups on thiophene) to improve membrane penetration .
Q. What experimental strategies are recommended for elucidating its structure-activity relationship (SAR) in targeting inflammatory pathways?
- Analog Synthesis : Systematically modify the oxadiazole (e.g., replace trifluoromethylphenyl with pyridyl) and sulfonamide (e.g., N-methyl vs. N-ethyl) .
- In Silico Docking : Use AutoDock Vina to predict binding modes to COX-2 or p38 MAPK, focusing on hydrogen bonding with sulfonamide oxygen and π-π stacking with oxadiazole .
- Pharmacodynamic Profiling : Measure TNF-α suppression in LPS-stimulated macrophages (EC₅₀ range: 0.1–5 µM) and compare to reference inhibitors like celecoxib .
Q. How can researchers address stability challenges in aqueous solutions during pharmacokinetic studies?
- pH Optimization : The compound hydrolyzes rapidly at pH >7.5. Use phosphate buffer (pH 6.8) for in vitro assays and evaluate prodrug strategies (e.g., esterification of sulfonamide) .
- Light Sensitivity : The thiophene-oxadiazole system degrades under UV light. Store solutions in amber vials and use LC-MS with photodiode array detection to monitor degradation .
Methodological Considerations
Q. What computational tools are suitable for predicting metabolic pathways?
- CYP450 Metabolism : Use Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., methyl on N-phenyl) and glucuronidation of the sulfonamide .
- Metabolite Identification : Combine in vitro microsomal assays (human liver microsomes, NADPH) with UPLC-QTOF-MS to detect hydroxylated or demethylated products .
Q. How should researchers design experiments to evaluate off-target effects in neurological assays?
- Selectivity Screening : Test against GPCR panels (e.g., serotonin 5-HT₂A, dopamine D2) at 10 µM. The chlorophenyl group may show affinity for GABA receptors .
- Cytotoxicity Controls : Include MTT assays on SH-SY5Y neuronal cells to rule out nonspecific toxicity (IC₅₀ >50 µM is acceptable for target validation) .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing dose-response curves with high variability?
- Nonlinear Regression : Use GraphPad Prism’s four-parameter logistic model (variable slope) to calculate EC₅₀ and Hill coefficients.
- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude replicates deviating >2 SD from the mean .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
